2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
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Overview
Description
2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride is a chemical compound known for its unique structure and properties. This compound is part of the tetrazolium family, which is widely studied for its applications in various scientific fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride typically involves the reaction of appropriate phenyl and cyanophenyl derivatives with tetrazole precursors under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the tetrazolium ring . Industrial production methods may involve scaling up these reactions in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tetrazolium derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential use in biological assays and as a marker in various biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions are often mediated by the tetrazolium ring and the cyanophenyl groups, which can form specific bonds with the target molecules .
Comparison with Similar Compounds
Similar compounds to 2,3-Bis(4-cyanophenyl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium chloride include:
2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride: This compound has methoxy groups instead of phenyl groups, which can alter its chemical properties and reactivity.
2,3-Bis(4-methylphenyl)-5-(4-cyanophenyl)tetrazolium chloride: The presence of methyl groups can influence the compound’s stability and interaction with other molecules. The uniqueness of this compound lies in its specific combination of phenyl and cyanophenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
189822-91-1 |
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Molecular Formula |
C21H15ClN6 |
Molecular Weight |
386.8 g/mol |
IUPAC Name |
4-[3-(4-cyanophenyl)-5-phenyl-1H-tetrazol-1-ium-2-yl]benzonitrile;chloride |
InChI |
InChI=1S/C21H14N6.ClH/c22-14-16-6-10-19(11-7-16)26-24-21(18-4-2-1-3-5-18)25-27(26)20-12-8-17(15-23)9-13-20;/h1-13H,(H,24,25);1H |
InChI Key |
VMRRTHJKYMPQOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N.[Cl-] |
Origin of Product |
United States |
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